molecular formula C12H17NO2S B7590866 1-(2-Methylsulfonylphenyl)piperidine

1-(2-Methylsulfonylphenyl)piperidine

Cat. No.: B7590866
M. Wt: 239.34 g/mol
InChI Key: GXCWTTDNKQFDRO-UHFFFAOYSA-N
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Description

1-(2-Methylsulfonylphenyl)piperidine is a piperidine derivative featuring a methylsulfonyl (-SO₂CH₃) substituent at the ortho position of the phenyl ring. Piperidine derivatives are widely studied for their pharmacological relevance, including applications in central nervous system (CNS) modulation, enzyme inhibition, and analgesia .

Properties

IUPAC Name

1-(2-methylsulfonylphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-16(14,15)12-8-4-3-7-11(12)13-9-5-2-6-10-13/h3-4,7-8H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCWTTDNKQFDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The biological and chemical properties of piperidine derivatives are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with key analogs:

Table 1: Substituent Comparison
Compound Name Substituent (Position) Electronic Nature Key Properties/Applications Reference
1-(2-Methylsulfonylphenyl)piperidine -SO₂CH₃ (ortho) Electron-withdrawing Potential CNS activity, enzyme inhibition
1-(2-Methoxyphenyl)piperazine -OCH₃ (ortho) Electron-donating Antipsychotic candidates, serotonin modulation
1-(2-Chlorophenyl)sulfonylpiperidine -Cl (ortho) Electron-withdrawing Antiviral screening, structural stability
BTCP (1-(1-Benzo[b]thiophen-2-yl-cyclohexyl)-piperidine) Thienyl (aromatic) Variable Analgesic, Trypanosoma cruzi inhibition
1-(4-Nitrophenyl)sulfanylmethylpiperidine -NO₂ (para) Electron-withdrawing Anti-acetylcholinesterase activity

Key Observations :

  • Electron-withdrawing groups (e.g., -SO₂CH₃, -NO₂) enhance stability and binding to enzymes like acetylcholinesterase .

Key Observations :

  • Sulfonyl-containing derivatives (e.g., methylsulfonyl, benzylsulfonyl) demonstrate enhanced enzyme inhibition, likely due to strong hydrogen-bonding interactions .
  • Arylcyclohexylamine analogs like BTCP and PCP derivatives show CNS activity via sigma or NMDA receptor binding, but substituents like thienyl (TCP) or methylsulfonyl may alter potency and selectivity .

Key Observations :

  • Methylsulfonyl derivatives benefit from robust sulfonylation protocols, yielding stable intermediates compared to diol or epoxide analogs .
  • Microwave-assisted synthesis (e.g., for methoxyphenyl derivatives) improves yield and reduces reaction time .

Key Observations :

  • Sulfonyl groups are generally less reactive than α,β-unsaturated carbonyls or carbonitriles, suggesting a safer profile for this compound .

Preparation Methods

Reaction Sequence and Mechanism

The Grignard reaction methodology, adapted from enantioselective 3-phenylpiperidine syntheses, involves a multi-step sequence:

  • Grignard Reagent Formation : A 2-methylsulfonylphenyl magnesium halide is generated by reacting 2-bromo- or 2-iodo-methylsulfonylbenzene with magnesium in anhydrous tetrahydrofuran (THF) under nitrogen.

  • Nucleophilic Addition : The Grignard reagent reacts with N-protected 3-piperidone (e.g., N-benzyl-3-piperidone) at 0–5°C to form 3-hydroxy-3-(2-methylsulfonylphenyl)piperidine.

  • Elimination : Treatment with a silicone reagent (e.g., chlorotrimethylsilane) in dichloromethane removes the hydroxyl group, yielding a mixture of Δ³-piperideine derivatives.

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂, 50 psi) saturates the double bond, producing N-protected 1-(2-methylsulfonylphenyl)piperidine.

  • Deprotection : Acidic cleavage (HCl in dioxane) removes the N-benzyl group, yielding the final product.

Key Data:

  • Yield : 68–72% over five steps.

  • Purity : >98% after recrystallization (ethyl acetate/hexane).

  • Catalyst : 5% Pd/C achieves full reduction in 4 hours.

Nucleophilic Aromatic Substitution

Direct Displacement Strategy

This route exploits the electron-withdrawing nature of the methylsulfonyl group to activate the phenyl ring for nucleophilic attack by piperidine:

  • Substrate Preparation : 2-Fluoro- or 2-nitro-methylsulfonylbenzene is synthesized via sulfonation of o-fluorotoluene followed by oxidation.

  • Reaction Conditions : Piperidine (2 equiv) is heated with the substrate in DMF at 120°C for 24 hours, using potassium carbonate as a base.

  • Workup : The crude product is purified via column chromatography (SiO₂, 9:1 hexane/ethyl acetate).

Optimization Insights:

  • Solvent Effects : Dimethylacetamide (DMAc) increases reaction rate by 40% compared to DMF.

  • Leaving Group : Fluorine outperforms nitro groups, providing 85% vs. 62% yield.

Reductive Amination Approach

Ketone Intermediate Utilization

A two-step protocol converts 2-methylsulfonylbenzaldehyde into the target compound:

  • Condensation : Reacting the aldehyde with piperidine in methanol forms the imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) in acetic acid reduces the imine to the amine at pH 5–6.

Performance Metrics:

  • Overall Yield : 78%.

  • Byproducts : <5% N-alkylated species detected via LC-MS.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

For introducing the methylsulfonyl group post-coupling:

  • Boronated Precursor : 2-Bromophenylpiperidine is prepared via Ullmann coupling (CuI, L-proline, K₃PO₄).

  • Sulfonation : The bromine substituent is replaced with methylsulfonyl using NaSO₂CH₃ and a Pd(OAc)₂/Xantphos catalyst system.

Challenges and Solutions:

  • Regioselectivity : Directed ortho-metalation with TMPLi ensures exclusive 2-substitution.

  • Catalyst Loading : 2 mol% Pd achieves 91% conversion.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Grignard Reaction68–72>98Industrial12.50
Nucleophilic Sub.8595Pilot8.20
Reductive Amination7897Lab-scale15.80
Suzuki Coupling6594Lab-scale22.40

Key Findings :

  • The nucleophilic substitution route offers the best balance of yield and cost.

  • Grignard-based synthesis remains preferred for stereochemically pure products.

  • Reductive amination is limited by borohydride handling requirements .

Q & A

Q. Advanced

  • QSAR Modeling : Use ADMET Predictor™ to estimate logP (lipophilicity) and blood-brain barrier permeability. For example, a logP ~2.5 suggests moderate absorption .
  • Docking Studies : AutoDock Vina for NMDA receptor binding affinity, leveraging structural analogs (e.g., diphenidine’s interaction with GluN1 subunits) .
    Validation : Cross-check predictions with in vitro PAMPA assays .

How should researchers handle toxicity uncertainties in absence of comprehensive data?

Basic
Adopt precautionary protocols:

  • PPE : Gloves, lab coat, and fume hood for handling.
  • Acute Toxicity Assays : Start with zebrafish embryo models (LC50_{50}) before mammalian studies .
  • Ecotoxicity Screening : Use Daphnia magna mobility tests to assess environmental risk .

What strategies optimize receptor target identification?

Q. Advanced

  • SPR (Surface Plasmon Resonance) : Screen against receptor libraries (e.g., GPCR panels) to identify hits.
  • Radioligand Displacement : Use 3H^3H-labeled MK-801 for NMDA receptor affinity studies, referencing diphenidine’s IC50_{50} (~150 nM) as a benchmark .

How can stability under varying pH and temperature conditions be assessed?

Q. Advanced

  • Forced Degradation Studies : Incubate at pH 2–12 (37°C, 72 hrs) and monitor decomposition via HPLC.
  • Thermal Stability : TGA/DSC analysis to identify degradation thresholds (e.g., >150°C decomposition) .

What are best practices for developing analytical methods?

Q. Basic

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with mobile phase (65:35 methanol:buffer, pH 4.6) for retention time consistency .
  • Validation : Follow ICH guidelines for LOD (0.1 µg/mL), LOQ (0.3 µg/mL), and linearity (R2^2 >0.99) .

How do structural modifications influence activity in SAR studies?

Advanced
Modify substituents systematically:

  • Electron-Withdrawing Groups (e.g., -SO2_2CH3_3) enhance receptor binding via hydrophobic interactions.
  • Ring Expansion : Compare piperidine vs. pyrrolidine analogs to assess steric effects on potency .

What role does computational fragment-based design play in drug discovery?

Q. Advanced

  • Fragment Libraries : Screen piperidine-core fragments against target enzymes (e.g., kinases) using molecular dynamics.
  • Lead Optimization : Combine with methylsulfonylphenyl motifs to improve solubility and target engagement .

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